3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide
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Overview
Description
3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzamide is replaced by morpholine.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Alkylation: The final step involves the alkylation of the nitrogen atom with pentan-3-yl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups and morpholine rings.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide would depend on its specific application. Generally, the sulfonyl group can act as an electrophile, interacting with nucleophilic sites on biological molecules. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(morpholine-4-sulfonyl)benzamide: Lacks the pentan-3-yl group, which may affect its solubility and biological activity.
N-(pentan-3-yl)benzamide: Lacks the morpholine and sulfonyl groups, which are crucial for specific interactions.
4-sulfonylbenzamide: Lacks both the morpholine ring and the pentan-3-yl group, making it less versatile.
Uniqueness
3-(morpholine-4-sulfonyl)-N-(pentan-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring, sulfonyl group, and pentan-3-yl chain allows for diverse applications and interactions.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-14(4-2)17-16(19)13-6-5-7-15(12-13)23(20,21)18-8-10-22-11-9-18/h5-7,12,14H,3-4,8-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUDZRBPPUOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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